Levemopamil hydrochloride

Description

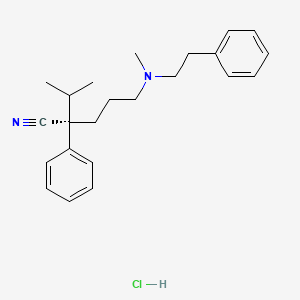

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

101238-54-4 |

|---|---|

Molecular Formula |

C23H31ClN2 |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1 |

InChI Key |

OBAQQQOVZUCKMH-BQAIUKQQSA-N |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Other CAS No. |

101238-54-4 |

Synonyms |

(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride; (-)-emopamil hydrochloride; (S)-emopamil hydrochloride; (-)-(S)-emopamil hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levemopamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil hydrochloride, the (S)-enantiomer of emopamil, is a phenylalkylamine derivative recognized for its dual antagonism of L-type voltage-gated calcium channels (VGCCs) and serotonin 5-HT2 receptors. This guide provides a comprehensive technical overview of its core mechanism of action, consolidating available data on its interaction with these primary targets. Detailed experimental protocols for key assays are provided, along with visualizations of the principal signaling pathways influenced by Levemopamil. While specific quantitative binding and functional data for this compound remain limited in publicly accessible literature, this guide synthesizes the known pharmacology of its racemic mixture, emopamil, and related phenylalkylamines to elucidate its anticipated molecular interactions and downstream cellular effects.

Introduction

Levemopamil is a blood-brain barrier-penetrant compound that has been investigated for its potential in neurological and cerebrovascular disorders.[1] Its therapeutic potential is attributed to its dual mechanism of action: the blockade of L-type calcium channels and the antagonism of 5-HT2 serotonin receptors. This unique pharmacological profile suggests a complex interplay of effects on both vascular tone and neuronal signaling.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₃H₃₁ClN₂ |

| Molecular Weight | 370.96 g/mol [1] |

| CAS Number | 101238-54-4[1] |

| Synonyms | (S)-Emopamil hydrochloride |

Primary Pharmacological Targets

This compound exerts its effects through the modulation of two key protein families: voltage-gated calcium channels and serotonin receptors.

L-Type Voltage-Gated Calcium Channels (VGCCs)

As a member of the phenylalkylamine class of calcium channel blockers, Levemopamil is expected to bind to the α1 subunit of L-type VGCCs.[2] These channels are crucial for regulating calcium influx into cells, a process fundamental to smooth muscle contraction and neuronal excitability.

Phenylalkylamines like verapamil, a structurally related compound, exhibit a state-dependent blockade of L-type calcium channels, showing higher affinity for open and inactivated channel conformations.[3] This "use-dependent" blockade is more pronounced at higher frequencies of channel activation. Levemopamil is anticipated to share this mechanism, binding to a site within the pore of the α1 subunit.[2] By stabilizing the inactivated state of the channel, Levemopamil reduces the probability of channel opening, thereby decreasing the influx of calcium ions into the cell.

-

Quantitative Data on L-Type Calcium Channel Inhibition

| Compound | Target | Assay | IC50 |

| Emopamil | L-Type VGCCs | K+-evoked 45Ca2+ influx in rat brain synaptosomes | ~30 µM[4] |

Serotonin 5-HT2 Receptors

Levemopamil is also characterized as a 5-HT2 receptor antagonist.[1][5] The 5-HT2 receptor family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C, all of which are G protein-coupled receptors (GPCRs).[6] Antagonism of these receptors, particularly the 5-HT2A subtype, is a mechanism shared by several atypical antipsychotic and antidepressant medications.[7]

5-HT2 receptors, upon activation by serotonin, primarily couple to the Gq/11 family of G proteins.[8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]

As a 5-HT2 receptor antagonist, Levemopamil is expected to bind to the orthosteric site of the receptor, preventing the binding of endogenous serotonin and thereby inhibiting the activation of the Gq/11 signaling pathway. The specific selectivity of Levemopamil for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes has not been extensively reported.

-

Quantitative Data on 5-HT2 Receptor Antagonism

Quantitative binding affinity and functional antagonism data for this compound at 5-HT2 receptor subtypes are not currently available in the literature.

Signaling Pathways

The dual mechanism of action of this compound results in the modulation of two distinct and critical signaling pathways.

L-Type Calcium Channel Signaling Pathway

By blocking L-type VGCCs, Levemopamil directly inhibits the influx of extracellular calcium. This has significant downstream consequences, particularly in smooth muscle cells and neurons.

Figure 1: Levemopamil's blockade of L-type calcium channels.

5-HT2A Receptor Signaling Pathway

As a 5-HT2A receptor antagonist, Levemopamil is predicted to inhibit the Gq/11-mediated signaling cascade. This would prevent the generation of second messengers IP3 and DAG, and the subsequent mobilization of intracellular calcium and activation of PKC.

Figure 2: Levemopamil's antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Competition Binding Assay for 5-HT2A Receptors

This assay determines the binding affinity (Ki) of an unlabeled compound (Levemopamil) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Experimental Workflow:

Figure 3: Workflow for a radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at a concentration close to its Kd), and a range of concentrations of this compound.

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Total binding is determined in the absence of any competing ligand.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Levemopamil concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for L-Type Calcium Channels

This technique allows for the direct measurement of ionic currents across the cell membrane, providing a functional assessment of L-type calcium channel blockade by Levemopamil.

Experimental Workflow:

Figure 4: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

-

Cell Preparation:

-

Use cells endogenously expressing L-type calcium channels (e.g., ventricular myocytes) or a cell line stably expressing the desired channel subunits (e.g., HEK293 cells).

-

Plate the cells on glass coverslips for recording.

-

-

Solutions:

-

External (bath) solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used instead of calcium to increase the current amplitude and reduce calcium-dependent inactivation.

-

Internal (pipette) solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope.

-

Using a micromanipulator, bring the pipette into contact with a cell and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where L-type channels are mostly closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to activate the L-type calcium channels and record the inward barium currents.

-

-

Drug Application and Data Analysis:

-

Establish a stable baseline recording of the calcium channel currents.

-

Perfuse the recording chamber with external solution containing known concentrations of this compound.

-

Record the currents at each concentration after allowing for equilibration.

-

Measure the peak current amplitude at each concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of the Levemopamil concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action, targeting both L-type voltage-gated calcium channels and 5-HT2 serotonin receptors. While specific quantitative data on its binding affinities and functional potencies are not extensively documented, its classification as a phenylalkylamine calcium channel blocker and a 5-HT2 antagonist provides a strong foundation for understanding its molecular interactions. The blockade of L-type calcium channels leads to a reduction in calcium influx, impacting cellular processes such as smooth muscle contraction. Concurrently, its antagonism of 5-HT2 receptors inhibits the Gq/11 signaling pathway, preventing the mobilization of intracellular calcium and the activation of protein kinase C. Further research is required to fully elucidate the subtype selectivity and the precise quantitative pharmacology of Levemopamil at both of its primary targets. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be crucial for the continued exploration of its therapeutic potential.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AID 596229 - Binding affinity to emopamil binding protein - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Levemopamil Hydrochloride Pharmacokinetics In Vivo

Therefore, this guide will provide a detailed overview of the in vivo pharmacokinetics of verapamil , a closely related and well-researched calcium channel blocker. The methodologies and principles described herein are directly applicable to the study of compounds like levemopamil. This information is intended for researchers, scientists, and drug development professionals to serve as a comprehensive reference for designing and interpreting pharmacokinetic studies.

Introduction to Verapamil Pharmacokinetics

Verapamil is a widely used calcium channel blocker for treating cardiovascular conditions.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, leading to low bioavailability after oral administration.[1]

Quantitative Pharmacokinetic Parameters of Verapamil

The following tables summarize key pharmacokinetic parameters of verapamil observed in preclinical animal models. These values can vary depending on the species, dose, and administration route.

Table 1: Pharmacokinetic Parameters of Verapamil in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Citation |

| T1/2 (h) | 1.59 ± 0.46 | - | [2] |

| AUC (ng·h/mL) | - | Significantly greater than control | [3] |

| CLp (mL/min/kg) | 40.4 ± 9.73 | - | [2] |

| Vdss (L/kg) | 2.99 ± 0.57 | - | [2] |

T1/2: Half-life; AUC: Area under the plasma concentration-time curve; CLp: Plasma clearance; Vdss: Volume of distribution at steady state. Note: Specific oral T1/2 and AUC values were not provided in the search result, only a qualitative comparison.

Table 2: Pharmacokinetic Parameters of Verapamil in Dogs

| Parameter | Intravenous (10 mg) | Oral (120 mg) | Citation |

| T1/2α (h) | 0.18 | - | [4] |

| T1/2β (h) | 4.13 | - | [4] |

| Vd (L/kg) | 2.48 | - | [4] |

| CLb (mL/min) | 510.34 | - | [4] |

| Tmax (h) | - | 1.84 | [4] |

| Cmax (ng/mL) | - | 219.09 | [4] |

| Bioavailability (%) | - | 22.95 | [4] |

T1/2α: Distribution half-life; T1/2β: Elimination half-life; Vd: Apparent volume of distribution; CLb: Body clearance; Tmax: Time to maximum concentration; Cmax: Maximum plasma concentration.

Experimental Protocols for In Vivo Pharmacokinetic Studies

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data.

Animal Models

Commonly used animal models for pharmacokinetic studies include rats and dogs due to their physiological similarities to humans in terms of drug absorption, distribution, metabolism, and excretion.[3][5] Sprague-Dawley rats are a frequently used strain for these studies.[2]

Dosing and Administration

-

Intravenous (IV) Administration: The drug is administered directly into the bloodstream, typically through a major vein. This route ensures 100% bioavailability and is used as a reference for calculating the absolute bioavailability of other administration routes.[2]

-

Oral (PO) Administration: The drug is administered by gavage. This route is common for assessing oral absorption and first-pass metabolism.[3]

Sample Collection and Analysis

Blood samples are collected at various time points after drug administration from arteries or veins.[2] Plasma is separated by centrifugation and stored frozen until analysis.

The concentration of the drug and its metabolites in plasma is typically determined using High-Performance Liquid Chromatography (HPLC).[2] This technique separates compounds in a mixture, allowing for their precise quantification.

Key Pharmacokinetic Processes

Absorption

After oral administration, verapamil is well-absorbed, but its bioavailability is low due to extensive first-pass metabolism in the liver.[1]

Distribution

Verapamil is widely distributed throughout body tissues.[1] It exhibits a large volume of distribution, indicating significant uptake into tissues from the plasma.[2]

Metabolism

Verapamil is primarily metabolized in the liver.[1] The main metabolic pathway is N-demethylation, leading to the formation of norverapamil, an active metabolite.[1]

Excretion

The metabolites of verapamil are excreted in the urine and feces.[1]

Conclusion

While specific in vivo pharmacokinetic data for levemopamil hydrochloride remains elusive in publicly accessible literature, the extensive research on its analog, verapamil, provides a robust framework for understanding its likely pharmacokinetic behavior. The experimental protocols and pharmacokinetic principles detailed in this guide offer a solid foundation for researchers and drug development professionals to design and conduct future studies on levemopamil and other related compounds. Further research is warranted to elucidate the specific pharmacokinetic profile of levemopamil to support its potential clinical development.

References

- 1. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Pharmacokinetics of BMEDA after Intravenous Administration in Beagle Dogs [mdpi.com]

Levemopamil Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levemopamil hydrochloride, the (S)-enantiomer of emopamil, is a phenylalkylamine derivative that has garnered interest for its dual pharmacological action as a calcium channel blocker and a 5-HT2 receptor antagonist.[1] Its ability to penetrate the blood-brain barrier further enhances its therapeutic potential for neurological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, with a focus on the detailed methodologies and quantitative data relevant to researchers in the field of drug development.

Discovery and Development

While the specific historical details of the initial discovery and development of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader research into phenylalkylamine calcium channel blockers, such as Verapamil. The recognition that different enantiomers of a chiral drug can exhibit distinct pharmacological activities and potencies likely spurred the investigation into the stereospecific synthesis and evaluation of the individual enantiomers of emopamil, leading to the identification of Levemopamil as the more active stereoisomer for certain targets.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a calcium channel blocker and a 5-HT2 receptor antagonist.[1]

Calcium Channel Blockade

5-HT2 Receptor Antagonism

In addition to its effects on calcium channels, Levemopamil acts as an antagonist at 5-HT2 receptors. This serotonergic activity contributes to its potential therapeutic applications in neurological and psychiatric disorders. The affinity of Levemopamil for 5-HT2A receptors has not been precisely quantified in publicly accessible studies, but its antagonistic properties at this receptor subtype are a key feature of its pharmacological profile.[1]

Table 1: Pharmacological Activities of this compound

| Target | Action | Quantitative Data (IC50/Ki) |

| L-type Calcium Channel | Antagonist | Data not publicly available |

| 5-HT2 Receptor | Antagonist | Data not publicly available |

Enantioselective Synthesis of Levemopamil Precursor

A practical and asymmetric synthesis for a key chiral intermediate of Levemopamil, the "(2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile" (referred to as "emopamil left hand"), has been developed.[4][5][6] This methodology provides a route to the enantiomerically pure precursor, which is crucial for the synthesis of Levemopamil.

Synthesis Workflow

The following diagram illustrates the key steps in the asymmetric synthesis of the Levemopamil precursor.

Caption: Asymmetric synthesis workflow for the chiral precursor of Levemopamil.

Experimental Protocol: Asymmetric Synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile

The following is a detailed experimental protocol adapted from the literature for the synthesis of the key chiral precursor to Levemopamil.[4][5][6]

Step 1: Sharpless Asymmetric Epoxidation

-

To a solution of the appropriate allylic alcohol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a titanium(IV) isopropoxide and a chiral diethyl tartrate ligand at a reduced temperature (e.g., -20 °C).

-

Add a solution of an oxidizing agent, such as tert-butyl hydroperoxide, dropwise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and work up the mixture to isolate the chiral epoxyalcohol.

Step 2: Methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced Rearrangement

-

Prepare a solution of the chiral epoxyalcohol in an appropriate solvent (e.g., toluene) and cool to a low temperature (e.g., -78 °C).

-

Add a solution of MAD in toluene dropwise to the cooled solution.

-

Stir the reaction mixture at the low temperature for a specified period, monitoring the progress by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) and allow the mixture to warm to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile.

Table 2: Key Reagents and Conditions for Levemopamil Precursor Synthesis

| Step | Key Reagents | Critical Conditions |

| Sharpless Asymmetric Epoxidation | Titanium(IV) isopropoxide, Diethyl tartrate, tert-butyl hydroperoxide | Low temperature (-20 °C) |

| MAD-induced Rearrangement | Methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD) | Low temperature (-78 °C) |

Signaling Pathways

The primary signaling pathway affected by Levemopamil's calcium channel blocking activity is the excitation-contraction coupling in muscle cells. By blocking the influx of calcium, Levemopamil reduces the intracellular calcium concentration, leading to muscle relaxation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Levemopamil | C23H30N2 | CID 72027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical synthesis of chiral emopamil left hand as a bioactive motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Levemopamil Hydrochloride: A Technical Guide to its Calcium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levemopamil hydrochloride is a phenylalkylamine derivative that acts as a calcium channel blocker and a 5-HT2 antagonist.[1][2][3] As a member of the calcium channel blocker class of drugs, it plays a crucial role in regulating the influx of calcium ions into cells, a fundamental process in cardiovascular and neuronal function.[4][5] This technical guide provides an in-depth overview of the calcium channel blocking activity of Levemopamil and its analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from its close structural analog, emopamil, to provide a comprehensive understanding of its potential pharmacological profile.

Core Mechanism of Action

Levemopamil, like other phenylalkylamine calcium channel blockers such as verapamil, is understood to exert its primary effect by binding to the α1 subunit of L-type voltage-gated calcium channels.[6] This binding is state-dependent, with a higher affinity for open or inactivated channels.[7] By binding to a site within the central cavity of the pore on the intracellular side of the selectivity filter, Levemopamil physically obstructs the channel, thereby inhibiting the influx of calcium ions into the cell.[7] This reduction in intracellular calcium concentration leads to a cascade of physiological effects, including relaxation of vascular smooth muscle, resulting in vasodilation, and a decrease in myocardial contractility and heart rate.[5]

Quantitative Analysis of Calcium Channel Blocking Activity

Quantitative data on the inhibitory effects of emopamil, a close structural analog of Levemopamil, on neuronal calcium influx and neurotransmitter release provide valuable insights into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study by Keith et al.

| Assay | Test Compound | IC50 (µM) |

| K+-evoked synaptosomal 45Ca2+ influx | Emopamil | ~30 |

| K+-evoked [3H]-D-aspartate release from rat hippocampal slices | Emopamil | ~30 |

| Data from Keith R.A., et al. (1994). Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil.[8] |

Experimental Protocols

The investigation of this compound's calcium channel blocking activity involves a variety of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor, in this case, the L-type calcium channel.

Objective: To quantify the affinity of this compound for the phenylalkylamine binding site on L-type calcium channels.

Materials:

-

Radioligand (e.g., [3H]-verapamil or a similar labeled phenylalkylamine)

-

Membrane preparations from tissues or cells expressing L-type calcium channels (e.g., cardiac or smooth muscle)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound at various concentrations

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells, providing detailed information about the inhibitory effects of a compound on channel function.[10][11]

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a suitable cell line)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular solutions

-

This compound at various concentrations

Procedure:

-

Cell Preparation: Plate isolated cells in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with the intracellular solution.

-

Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium currents.

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound.

-

Data Acquisition and Analysis: Record the calcium currents in the presence of the drug and compare them to the control currents to determine the extent of inhibition. Analyze the data to determine the IC50 and to investigate the voltage- and use-dependency of the block.[12]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for Levemopamil's action on L-type calcium channels.

Caption: Proposed signaling pathway of this compound's calcium channel blocking activity.

Experimental Workflow for Assessing Calcium Channel Blocking Activity

The diagram below outlines a typical experimental workflow for evaluating the calcium channel blocking properties of a compound like this compound.

Caption: A generalized experimental workflow for characterizing a calcium channel blocker.

Conclusion

This compound is a promising calcium channel blocker with a mechanism of action consistent with other phenylalkylamine derivatives. While specific quantitative data for Levemopamil remains limited in publicly available literature, data from its analog, emopamil, suggests significant inhibitory activity on neuronal calcium channels. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Levemopamil's pharmacological profile. The continued investigation of this compound using these and other advanced techniques will be crucial in fully elucidating its therapeutic potential in cardiovascular and neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Levemopamil | C23H30N2 | CID 72027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Ca2+ channel and 5-HT2 receptor antagonist (s)-emopamil in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

Levemopamil Hydrochloride's Enantiomeric Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil, the (S)-enantiomer of the phenylalkylamine emopamil, is a compound with significant pharmacological activity, primarily recognized for its role as a calcium channel blocker. However, its interaction with the Emopamil Binding Protein (EBP), a crucial enzyme in the cholesterol biosynthesis pathway, adds another layer of complexity and therapeutic potential. This technical guide provides an in-depth analysis of the enantiomeric specificity of levemopamil hydrochloride, focusing on its differential effects on its two primary molecular targets: L-type calcium channels and the Emopamil Binding Protein. This document synthesizes available data on binding affinities and functional activities, details relevant experimental methodologies, and visualizes the involved biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Chirality plays a pivotal role in pharmacology, with enantiomers of a drug often exhibiting distinct pharmacodynamic and pharmacokinetic profiles. Levemopamil, the levorotatory (S)-enantiomer of emopamil, exemplifies this principle. While the racemic mixture of emopamil has been studied for its therapeutic effects, understanding the specific contributions of each enantiomer is critical for optimizing efficacy and minimizing off-target effects. This guide focuses on the two known primary targets of levemopamil: the voltage-gated L-type calcium channels, crucial for cardiovascular function, and the Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase with implications in neuroprotection and cancer biology.

Enantiomeric Specificity at Molecular Targets

The pharmacological actions of levemopamil and its dextrorotatory (R)-enantiomer are highly dependent on the molecular target. A significant body of evidence indicates a pronounced stereoselectivity at L-type calcium channels, whereas the binding affinity for the Emopamil Binding Protein appears to be non-stereoselective.

L-type Calcium Channels

Emopamil Binding Protein (EBP)

In contrast to the stereoselectivity observed at L-type calcium channels, the Emopamil Binding Protein (EBP) has been reported to exhibit equal high binding affinity for both the (S)- and (R)-enantiomers of emopamil. This lack of stereoselectivity suggests that the binding site on EBP can accommodate both enantiomers without a significant difference in binding energy. EBP is an integral membrane protein of the endoplasmic reticulum that catalyzes a key step in cholesterol biosynthesis. The binding of emopamil and other ligands to EBP inhibits its enzymatic activity.

Quantitative Data on Enantiomeric Activity

While precise side-by-side quantitative data for the binding of levemopamil and its (R)-enantiomer to both L-type calcium channels and EBP is limited in publicly accessible literature, the qualitative understanding of their enantiomeric specificity is well-established within the scientific community. The following table summarizes the expected relative activities based on the known pharmacology of phenylalkylamines and available information on EBP.

| Target | Levemopamil ((S)-Emopamil) | (R)-Emopamil | Enantiomeric Specificity |

| L-type Calcium Channel | More Potent Blocker | Less Potent Blocker | High |

| Emopamil Binding Protein (EBP) | High Affinity Binding | High Affinity Binding | Low / None |

Experimental Protocols

The following sections detail the general methodologies employed to assess the binding and functional activity of compounds like levemopamil at its primary targets.

Radioligand Binding Assay for Emopamil Binding Protein (EBP)

This protocol describes a competitive binding assay to determine the affinity of test compounds for EBP.

Objective: To determine the inhibitory constant (K_i) of levemopamil and its enantiomer for the Emopamil Binding Protein.

Materials:

-

Membrane preparations from cells or tissues expressing EBP.

-

Radiolabeled ligand with known high affinity for EBP (e.g., [³H]-emopamil or a suitable alternative).

-

Unlabeled this compound and its (R)-enantiomer.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the EBP-containing membrane preparation in the binding buffer.

-

Add increasing concentrations of the unlabeled test compound (levemopamil or its enantiomer) to compete for binding with the radioligand.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Imaging Assay for L-type Calcium Channel Blockade

This protocol outlines a method to assess the functional blockade of L-type calcium channels by levemopamil enantiomers in a cellular context.

Objective: To determine the IC_50 of levemopamil and its enantiomer for the inhibition of calcium influx through L-type calcium channels.

Materials:

-

A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the channel subunits, or primary cardiomyocytes).

-

A calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS).

-

A depolarizing agent (e.g., high concentration of potassium chloride, KCl).

-

This compound and its (R)-enantiomer.

-

A fluorescence microscope or plate reader capable of ratiometric or intensity-based calcium measurements.

Procedure:

-

Culture the cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

-

Load the cells with the calcium-sensitive fluorescent indicator according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and replace the medium with the physiological salt solution.

-

Acquire a baseline fluorescence measurement.

-

Pre-incubate the cells with varying concentrations of the test compound (levemopamil or its enantiomer) for a defined period.

-

Stimulate the cells with the depolarizing agent (e.g., by adding a high-KCl solution) to open the voltage-gated L-type calcium channels and induce calcium influx.

-

Record the change in fluorescence intensity or ratio, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the concentration-dependent inhibition of the calcium influx by the test compounds and calculate the IC_50 value.

Signaling Pathways

The interaction of levemopamil with its targets initiates distinct signaling cascades.

L-type Calcium Channel Blockade

By binding to the L-type calcium channel, levemopamil physically obstructs the pore, preventing the influx of calcium ions into the cell upon membrane depolarization. This has significant downstream effects, particularly in excitable cells like cardiomyocytes and smooth muscle cells. The reduction in intracellular calcium leads to a decrease in muscle contractility, resulting in vasodilation and a reduction in cardiac workload.

Emopamil Binding Protein (EBP) Inhibition

Inhibition of EBP by levemopamil disrupts the cholesterol biosynthesis pathway. Specifically, it blocks the conversion of 8-dehydrocholesterol to lathosterol. This leads to an accumulation of the substrate, 8-dehydrocholesterol, and a depletion of downstream cholesterol. The accumulation of specific sterol precursors has been linked to various cellular effects, including the promotion of oligodendrocyte differentiation, which is of interest in the context of neurodegenerative diseases like multiple sclerosis.

Levemopamil Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical Data, Experimental Protocols, and Signaling Pathways

Abstract

Levemopamil hydrochloride, a phenylalkylamine derivative and a stereoisomer of emopamil, is a calcium channel blocker with significant potential in cardiovascular therapy and as a modulator of multidrug resistance (MDR) in oncology. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its mechanism of action, preclinical pharmacology, and its role as a P-glycoprotein (P-gp) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to support further investigation and development of this compound.

Introduction

Levemopamil is the (S)-enantiomer of emopamil and is classified as a calcium channel blocker. Its primary pharmacological action involves the inhibition of L-type calcium channels, leading to vasodilation and potential applications in the management of hypertension and other cardiovascular disorders. Beyond its effects on calcium channels, levemopamil, as an analogue of verapamil, has been investigated for its ability to reverse multidrug resistance in cancer cells. This activity is primarily attributed to its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics, including many chemotherapeutic agents. The overexpression of P-gp is a major mechanism by which cancer cells develop resistance to treatment. This guide will delve into the quantitative aspects of levemopamil's activity, provide detailed experimental protocols for its evaluation, and illustrate the key signaling pathways it modulates.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogue, verapamil, to provide a comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101238-54-4 | |

| Molecular Formula | C₂₃H₃₁ClN₂ | |

| Molecular Weight | 370.96 g/mol | |

| IUPAC Name | (2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile hydrochloride |

Table 2: In Vitro Efficacy of Verapamil (as a proxy for Levemopamil)

| Parameter | Cell Line | Substrate | Value | Reference |

| IC₅₀ (P-gp Inhibition) | CEM/ADR5000 | Doxorubicin | 20 µM | |

| IC₅₀ (L-type Ca²⁺ Channel Block) | Cardiac Myocytes | - | 250 nM - 15.5 µM | |

| EC₅₀ (RMP Depolarization) | mSCG Neurons | - | 50.19 µM |

Table 3: Pharmacokinetic Parameters of Verapamil in Humans (as a proxy for Levemopamil)

| Parameter | Route | Value | Reference |

| Bioavailability | Oral | 20-35% | |

| Protein Binding | - | 83-92% | |

| Volume of Distribution (Vd) | IV | 3.8 - 4.1 L/kg | |

| Half-life (t½) | IV | 2.8 - 7.4 hours | |

| Clearance (CL) | IV | 0.9 - 1.2 L/h/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for verapamil and other P-gp inhibitors.

Synthesis of Verapamil (as a proxy for Levemopamil)

A common synthesis method for verapamil involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with 1-bromo-3-chloropropane, followed by reaction with N-methyl-2-(3,4-dimethoxyphenyl)ethanamine. The final product is then typically converted to its hydrochloride salt.

Protocol:

-

Step 1: Alkylation of (3,4-dimethoxyphenyl)acetonitrile.

-

Dissolve (3,4-dimethoxyphenyl)acetonitrile in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1 hour.

-

Add 1-bromo-3-chloropropane dropwise and allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Amination.

-

Dissolve the intermediate from Step 1 in a suitable solvent such as acetonitrile.

-

Add N-methyl-2-(3,4-dimethoxyphenyl)ethanamine and a base (e.g., potassium carbonate).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 3: Salt Formation.

-

Dissolve the purified verapamil base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the precipitated verapamil hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

-

P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of a compound for P-gp inhibition using a fluorescent P-gp substrate.

Materials:

-

P-gp-overexpressing inside-out membrane vesicles (e.g., from HEK293 cells).

-

Fluorescent P-gp substrate (e.g., Rhodamine 123).

-

Test compound (this compound).

-

ATP and AMP solutions.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaN₃).

-

96-well microplate reader with injection capability.

Protocol:

-

Preparation:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Thaw the P-gp membrane vesicles on ice.

-

Prepare working solutions of the fluorescent substrate, ATP, and AMP.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the P-gp membrane vesicles and the fluorescent substrate.

-

Add the test compound at various concentrations to the respective wells. Include a positive control (a known P-gp inhibitor like verapamil) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the compound to interact with P-gp.

-

Establish a baseline fluorescence reading using the microplate reader.

-

Inject ATP solution into the wells to initiate the transport of the fluorescent substrate into the vesicles. For a negative control, inject AMP (which will not be hydrolyzed by P-gp).

-

Immediately monitor the change in fluorescence over time. The transport of the substrate into the vesicles will be quenched, leading to a decrease in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of transport for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calcium Channel Blocking Activity Assay (Whole-Cell Patch-Clamp)

This protocol outlines the electrophysiological assessment of L-type calcium channel blockade using the whole-cell patch-clamp technique in a suitable cell line (e.g., HEK293 cells expressing the human cardiac L-type calcium channel α1c subunit).

Materials:

-

HEK293 cells stably expressing the L-type calcium channel.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (containing, in mM: 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH).

-

Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH).

-

Test compound (this compound).

Protocol:

-

Cell Preparation:

-

Culture the cells to an appropriate confluency.

-

On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

-

-

Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish them to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., every 10 seconds).

-

-

Drug Application:

-

After recording a stable baseline current, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

-

Record the currents in the presence of the drug until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak current amplitude at each drug concentration.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to the Hill equation to determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of two primary signaling pathways: the calcium signaling pathway and the P-glycoprotein-mediated multidrug resistance pathway.

Calcium Channel Blockade

Levemopamil, as a calcium channel blocker, directly inhibits the influx of extracellular calcium ions into cells through L-type calcium channels. This action has profound effects on both cardiac and vascular smooth muscle cells.

In smooth muscle cells, the influx of calcium leads to the activation of myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, triggering muscle contraction. By blocking this initial calcium influx, levemopamil prevents this cascade, leading to vasodilation and a reduction in blood pressure. In cardiac muscle, this inhibition results in a decrease in cardiac contractility.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal

Levemopamil, similar to verapamil, can reverse multidrug resistance by inhibiting the function of P-glycoprotein. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Levemopamil Hydrochloride: A Technical Guide for Researchers

CAS Number: 101238-51-1 (Levemopamil), 101238-54-4 (Levemopamil Hydrochloride)

Chemical Name: (2S)-2-isopropyl-5-(methyl(phenethyl)amino)-2-phenylpentanenitrile hydrochloride

This technical guide provides an in-depth overview of this compound, a compound with multifaceted pharmacological activities. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, mechanisms of action, and relevant experimental data.

Chemical and Physical Properties

Levemopamil is the (S)-enantiomer of the racemic compound Emopamil.[1] As a member of the phenylalkylamine class, it shares structural similarities with verapamil.[2][3] The hydrochloride salt is the common form used in research.

| Property | Value | Source |

| Molecular Formula | C23H30N2 (Levemopamil) | [4] |

| C23H31ClN2 (Levemopamil HCl) | MedKoo Biosciences | |

| Molecular Weight | 334.50 g/mol (Levemopamil) | [1] |

| IUPAC Name | (2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | [4] |

| Synonyms | (S)-Emopamil, Levemopamilo, Levemopamilum | [4][5] |

Mechanisms of Action

This compound exhibits a unique pharmacological profile, acting on multiple targets. Its primary mechanisms of action include:

-

Calcium Channel Blockade: As a phenylalkylamine, Levemopamil is a calcium channel blocker.[2][4] These agents typically inhibit the influx of calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[6][7] This action leads to vasodilation and a reduction in myocardial contractility.[2] Phenylalkylamines are known to exhibit use-dependent blockade, meaning their inhibitory effect is enhanced with repetitive depolarization of the cell membrane.[8]

-

5-HT2 Receptor Antagonism: Levemopamil is also an inhibitor of 5-hydroxytryptamine (5-HT) type 2 receptors.[1] 5-HT2 receptor antagonists modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes.[9][10] This activity contributes to the neuroprotective effects observed with Levemopamil.[11]

-

Emopamil Binding Protein (EBP) Ligand: Levemopamil binds with high affinity to the Emopamil Binding Protein (EBP).[12][13] EBP is an intracellular protein that functions as a Δ8–Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[13][14][15] The interaction of Levemopamil with EBP suggests a potential role in modulating cholesterol metabolism and related cellular processes.[14]

Signaling Pathways

The multifaceted nature of Levemopamil's interactions suggests its involvement in several key signaling pathways.

Calcium Channel Blockade Signaling Pathway:

By blocking L-type calcium channels, Levemopamil directly interferes with the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration inhibits the activation of calcium-dependent signaling cascades that are crucial for muscle contraction.

Figure 1: Levemopamil's inhibition of L-type calcium channels.

5-HT2A Receptor Antagonism Signaling Pathway:

As a 5-HT2A receptor antagonist, Levemopamil likely competitively binds to these G-protein coupled receptors (GPCRs), preventing the binding of serotonin and subsequent activation of downstream signaling. The 5-HT2A receptor is primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC).

Figure 2: Antagonism of the 5-HT2A receptor by Levemopamil.

Emopamil Binding Protein Interaction Pathway:

Levemopamil's binding to EBP inhibits its function as a sterol isomerase. This leads to an accumulation of Δ8-sterols and a depletion of their Δ7-isomers, thereby altering the cholesterol biosynthesis pathway.

Figure 3: Levemopamil's interaction with the EBP.

Experimental Protocols

Detailed experimental protocols for the comprehensive characterization of Levemopamil are crucial for reproducible research. The following sections outline methodologies for key experiments.

In Vivo Neuroprotection Assay (Adapted from Heim et al., 1994)

This protocol describes a model to assess the neuroprotective effects of Levemopamil in rats with cerebral oligemia.[11]

Experimental Workflow:

Figure 4: Workflow for in vivo neuroprotection studies.

Methodology:

-

Animal Model: Wistar rats are anesthetized, and transient cerebral oligemia is induced by bilateral clamping of the carotid arteries.[11] Sham-operated control animals undergo the same surgical procedure without artery clamping.

-

Drug Administration: this compound (30 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) at a specified time point (e.g., 24 hours after vessel occlusion).[11]

-

Behavioral Assessment: Spatial orientation is assessed using a water maze test conducted 8-10 days after the surgical procedure.[11] Parameters such as escape latency to a hidden platform are recorded.

-

Neurochemical Analysis (Optional): After behavioral testing, brain tissue can be collected to measure neurotransmitter levels (e.g., GABA, acetylcholine) in different brain regions to investigate potential neurochemical mechanisms.[11]

In Vitro Precipitation Assay (Adapted from Myrdal et al., 1995)

This protocol is designed to evaluate the potential for a pH-solubilized drug formulation to precipitate upon dilution, mimicking intravenous administration.[16]

Methodology:

-

Formulation Preparation: Prepare a solution of this compound at a specific concentration and pH. An unbuffered formulation and a buffered formulation (using a selected buffer system) should be prepared for comparison.[16]

-

In Vitro Dilution: The drug formulations are diluted with a simulated physiological fluid (e.g., phosphate-buffered saline at pH 7.4) to mimic dilution in the bloodstream.

-

Precipitation Assessment: The diluted solutions are visually inspected for the formation of a precipitate over a defined period. Quantitative analysis can be performed by measuring the turbidity of the solution using a spectrophotometer.

-

In Vivo Correlation (Optional): The formulations can be administered intravenously to an animal model (e.g., rabbit ear model) to assess for the development of phlebitis, providing an in vivo correlation to the in vitro precipitation results.[16]

Synthesis

Discussion and Future Directions

This compound is a pharmacologically complex molecule with potential therapeutic applications, particularly in the realm of neuroprotection. Its ability to penetrate the blood-brain barrier and act on multiple targets, including calcium channels, 5-HT2 receptors, and the Emopamil Binding Protein, makes it a compound of significant interest for further research.

Future studies should focus on elucidating the specific subtypes of calcium channels and 5-HT receptors that Levemopamil interacts with and determining its binding affinities and functional activities at these targets. Furthermore, the downstream consequences of EBP inhibition by Levemopamil warrant a more in-depth investigation to understand its potential impact on cholesterol homeostasis and related signaling pathways in various cell types, especially in the central nervous system. The development of detailed and reproducible synthesis protocols would also be beneficial for the broader research community.

Disclaimer: This document is intended for informational and research purposes only. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting.

References

- 1. Emopamil - Wikipedia [en.wikipedia.org]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Levemopamil | C23H30N2 | CID 72027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Levemopamil | 101238-51-1 [amp.chemicalbook.com]

- 6. Receptor pharmacology of calcium entry blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. What are 5-HT2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. Levemopamil injection after cerebral oligemia reduces spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Emopamil binding protein - Wikipedia [en.wikipedia.org]

- 14. Structural basis for human sterol isomerase in cholesterol biosynthesis and multidrug recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are EBP inhibitors and how do they work? [synapse.patsnap.com]

- 16. Studies in phlebitis. VII: In vitro and in vivo evaluation of pH-solubilized levemopamil - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Levemopamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available in vitro research on Levemopamil hydrochloride. Due to the limited availability of direct studies on Levemopamil, this guide heavily references data from studies on Verapamil, a structurally and functionally similar phenylalkylamine calcium channel blocker. Levemopamil is considered an analogue of Verapamil, and therefore, the in vitro characteristics of Verapamil are presented here as a predictive profile for Levemopamil.

Core In Vitro Activities: P-glycoprotein Inhibition and Calcium Channel Blockade

This compound, akin to its analogue Verapamil, is anticipated to exhibit two primary mechanisms of action in vitro: the inhibition of the P-glycoprotein (P-gp) efflux pump and the blockade of L-type calcium channels. These activities contribute to its potential as a multidrug resistance (MDR) reversing agent and a cardiovascular drug.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

P-glycoprotein is a transmembrane efflux pump that is overexpressed in many cancer cell lines and is a primary mechanism of multidrug resistance. P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Levemopamil is expected to competitively inhibit P-gp, thereby increasing the intracellular accumulation and cytotoxicity of chemotherapeutic drugs in resistant cancer cells. This effect is not typically observed in non-resistant parental cell lines.[1] Studies on Verapamil have shown that it can decrease the expression of P-gp at both the mRNA and protein levels, suggesting a transcriptional or post-transcriptional mechanism of action.[2][3]

Calcium Channel Blockade

As a phenylalkylamine derivative, Levemopamil is predicted to block L-type calcium channels. This action inhibits the influx of extracellular calcium ions into cells, which can have various downstream effects, including the modulation of cellular proliferation and the induction of apoptosis in certain cancer cell lines.[4]

Quantitative In Vitro Data (Based on Verapamil Studies)

The following tables summarize quantitative data from in vitro studies on Verapamil, which can be considered indicative of Levemopamil's potential activity.

Table 1: Inhibition of P-glycoprotein (P-gp) by Verapamil

| Assay Type | Cell Line | P-gp Substrate | IC50 (µM) | Reference |

| Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 2.5 ± 0.4 | [5] |

| [3H]azidopine Photolabeling | LoVo-R | [3H]azidopine | Not specified | [6] |

| Calcein-AM Efflux | MRP1-BHK-21 | Calcein | Not specified | [7] |

Table 2: Reversal of Multidrug Resistance by Verapamil

| Cell Line | Chemotherapeutic Agent | Verapamil Concentration | Fold Increase in Sensitivity | Reference |

| CEM/VCR 1000 | Epirubicin | 3 µg/mL (~4.9 µM) | 10-fold | [8] |

| CEM/VCR 1000 | Epirubicin | 10 µg/mL (~16.4 µM) | 19-fold | [8] |

| 2780AD, MCF7/AdrR, H69LX10 | Adriamycin | 6.6 µM | 10-12-fold | [1] |

| LoVo-R | Doxorubicin | Not specified | 41.3 ± 5.0-fold | [6] |

Table 3: Cytotoxicity of Verapamil

| Cell Line | Assay | IC50 | Incubation Time | Reference |

| HL-60 | MTT | 50 µg/mL (~82 µM) | 24 hours | [9] |

| HCT | MTT | Dose-dependent inhibition observed | 6, 12, 24, 48 hours | [4] |

| U937 | MTT | ~1.0 mM | 24 hours | [10] |

| THP-1 | MTT | ~1.5 mM | 24 hours | [10] |

| Caco-2 | MTT | 104 µg/mL (~170 µM) | Not specified | [11] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT, HL-60)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the Levemopamil-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve Levemopamil).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[9]

-

Formazan Crystal Formation: Incubate the plates for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Levemopamil that inhibits cell growth by 50%).

P-glycoprotein Inhibition Assay using Rhodamine 123

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cell line (e.g., MCF7R, Namalwa/MDR1) and a corresponding parental cell line.

-

Rhodamine 123 stock solution.

-

This compound stock solution.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., RPMI 1640 without FBS) at a concentration of 5 x 10^5 cells/mL.[6]

-

Incubation with Inhibitor and Substrate: Treat the cells with various concentrations of this compound (or a known P-gp inhibitor like Verapamil as a positive control). Simultaneously, add Rhodamine 123 to a final concentration of approximately 1.3 µM.[6]

-

Influx Period: Incubate the cells for 1 hour at 37°C to allow for the influx of Rhodamine 123.[6]

-

Washing: Wash the cells twice with ice-cold buffer to remove extracellular Rhodamine 123.[6]

-

Efflux Period: Resuspend the cells in fresh, pre-warmed buffer (with or without the inhibitor) and incubate for an additional 2 hours at 37°C to allow for the efflux of the dye.[6]

-

Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of Levemopamil indicates inhibition of P-gp-mediated efflux.

In Vitro Calcium Channel Blocking Assay (Conceptual)

While a specific, detailed protocol for Levemopamil is not available, a common method to assess calcium channel blockade is through whole-cell patch-clamp electrophysiology.

Principle: This technique measures the flow of ions through calcium channels in the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ionic currents. A calcium channel blocker would reduce the influx of calcium ions upon depolarization of the cell membrane.

Conceptual Workflow:

-

Cell Preparation: Culture cells known to express L-type calcium channels (e.g., cardiomyocytes, specific neuronal cell lines).

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Baseline Current Measurement: Apply a voltage protocol to elicit calcium channel currents and record the baseline current.

-

Compound Application: Perfuse the cell with a solution containing this compound.

-

Post-Treatment Current Measurement: Apply the same voltage protocol and record the calcium channel currents in the presence of the compound.

-

Data Analysis: A reduction in the amplitude of the calcium current in the presence of Levemopamil would indicate a blocking effect on the calcium channels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: P-glycoprotein Inhibition by this compound.

Caption: L-type Calcium Channel Blockade by this compound.

Caption: MTT Assay Experimental Workflow.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 8. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Levemopamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levemopamil hydrochloride is a calcium channel blocker utilized in cardiovascular research. Proper dissolution and formulation are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies. The information herein is intended to guide researchers in preparing stable and effective solutions for cell-based assays and animal models.

Physicochemical Properties

This compound is the hydrochloride salt of Levemopamil, a phenylalkylamine derivative. It is a weakly basic compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |

| Water | Sparingly soluble | Solubility is pH-dependent. Precipitation may occur upon dilution in neutral buffers.[2] |

| Ethanol | Data not readily available | May be used as a co-solvent in some formulations. |

| Phosphate Buffered Saline (PBS) | Poorly soluble | Prone to precipitation, especially at physiological pH. |

Protocols for In Vitro Experiments

For cell-based assays, it is crucial to minimize solvent-induced cytotoxicity. Therefore, the final concentration of organic solvents like DMSO should be kept to a minimum.

Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 370.96 g/mol , dissolve 3.71 mg of the compound in 1 mL of DMSO.[1]

-

Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

Preparation of Working Solutions for Cell Culture

-

Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be cytotoxic. For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

Figure 1. Workflow for preparing this compound solutions for in vitro experiments.

Protocols for In Vivo Experiments

Formulating this compound for in vivo studies is more challenging due to its poor aqueous solubility and the potential for precipitation upon injection into the bloodstream. The following is a general protocol for preparing a vehicle for hydrophobic compounds.

Recommended Vehicle Composition

A commonly used vehicle for administering hydrophobic compounds in vivo consists of a mixture of DMSO, a solubilizing agent like polyethylene glycol (PEG), and an aqueous solution such as saline or PBS.

Table 2: Example Vehicle for In Vivo Administration

| Component | Percentage (v/v) | Purpose |

| DMSO | 5-10% | Primary solvent for the compound. |

| PEG 300/400 | 30-40% | Co-solvent and solubilizing agent. |

| Saline (0.9% NaCl) or PBS | 50-65% | Aqueous base for injection. |

Preparation of this compound Formulation for Injection

-

Dissolution in DMSO: Dissolve the required amount of this compound in the specified volume of DMSO. Ensure complete dissolution.

-

Addition of Co-solvent: Add the polyethylene glycol to the DMSO solution and mix thoroughly.

-

Aqueous Phase Addition: Slowly add the saline or PBS to the organic phase while vortexing to prevent precipitation.

-

Final Formulation: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted. However, the formulation may need to be optimized by adjusting the ratios of the components.

-

Vehicle Control: A vehicle control containing the same ratio of DMSO, PEG, and saline/PBS without the this compound should be prepared and administered to a control group of animals.

-

pH Adjustment: For intravenous administration, it is critical to ensure the final pH of the formulation is close to physiological pH (7.4) to avoid phlebitis. A buffered formulation may be necessary to prevent precipitation upon dilution with blood.[2]

Mechanism of Action: Signaling Pathway